Ethyl 4-(indolin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(indolin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(indolin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of indoline derivatives with appropriate reagents to form the pyridazine ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as imidazole .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(indolin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
Ethyl 4-(indolin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(indolin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to bind to N-methyl-D-aspartic acid receptors, which are involved in neuroprotection . The compound may also inhibit certain protein kinases, affecting cellular signaling pathways and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indoline derivatives and pyridazine-based molecules. Examples are:
- 3,4-bis(indol-1-yl)maleimides
- 1-benzo[1,3]dioxol-5-yl-indoles
Uniqueness
What sets Ethyl 4-(indolin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate apart is its unique combination of an indoline moiety with a pyridazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-(2,3-dihydroindol-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-2-27-21(26)20-18(23-13-12-15-8-6-7-11-17(15)23)14-19(25)24(22-20)16-9-4-3-5-10-16/h3-11,14H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFYPWCBJZPUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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